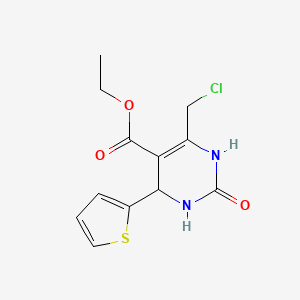

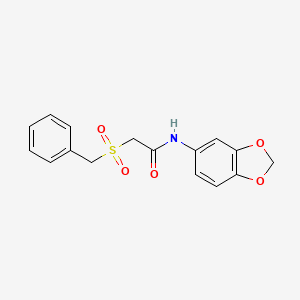

![molecular formula C19H17N3O6S B2862240 Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105244-89-0](/img/structure/B2862240.png)

Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a thiazole ring, and a benzo[d][1,3]dioxol-5-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system containing an oxygen atom, which could contribute to the compound’s reactivity .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a compound of interest in the field of organic synthesis and chemical reactivity. Its applications are diverse, ranging from the development of new synthetic pathways to the creation of novel compounds with potential biological activities. For example, Carrington et al. (1972) explored the reactivity of related 1,2-benzisothiazole derivatives, showing the potential for these compounds in the synthesis of complex molecules with specific functional groups, highlighting the versatility of such compounds in organic synthesis Carrington, Clarke, Hughes, & Scrowston, 1972.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including those with a benzothiazole core, is a significant area of research due to the biological and pharmacological properties associated with these heterocycles. Janda (2001) discussed the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, demonstrating the potential of ethyl (l//-tetrazol-5-yl)acetate derivatives in generating biologically active compounds. This underscores the importance of such ethyl derivatives in the development of new therapeutic agents Janda, 2001.

Enzymatic Kinetic Resolution

Ethyl derivatives, similar to the one of interest, are also explored in enzymatic processes. Kasture et al. (2005) studied the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate using lipase-catalyzed transesterification. This research highlights the application of ethyl derivatives in achieving enantioselective synthesis, a critical aspect in the production of chirally pure pharmaceuticals Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005.

Antimicrobial Activity

The structural modification of ethyl derivatives to incorporate benzothiazole units has been investigated for antimicrobial activity. For instance, Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which were evaluated for their antimicrobial properties. This study illustrates the potential of such ethyl derivatives in contributing to the development of new antimicrobial agents, emphasizing the role of chemical synthesis in addressing global health challenges Rezki, 2016.

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propriétés

IUPAC Name |

ethyl 2-[2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-2-25-18(24)8-13-9-29-19(20-13)21-17(23)7-12-6-15(28-22-12)11-3-4-14-16(5-11)27-10-26-14/h3-6,9H,2,7-8,10H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPPDTWOZIDIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

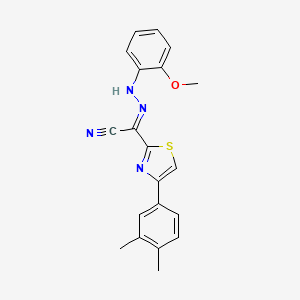

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine](/img/structure/B2862163.png)

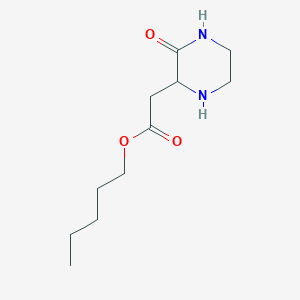

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

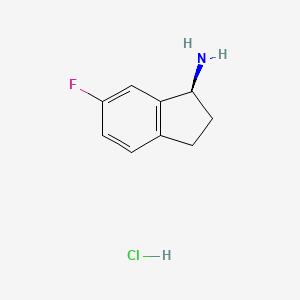

![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)